B1575713 Temporin-Ra

Temporin-Ra

Cat. No.: B1575713
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-Ra is a synthetic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Crawfish frog, Rana areolata . As a member of the temporin family, it is a short, hydrophobic, and cationic peptide characterized by its alpha-helical structure and C-terminal amidation . These peptides are a crucial component of the innate immune system in amphibians . The primary research application of this compound is in microbiological studies, particularly for investigating new mechanisms to combat antibiotic-resistant Gram-positive bacteria . Its mechanism of action involves directly interacting with and disrupting the microbial cell membrane, leading to cell death . This membrane-targeting action makes it a valuable tool for researching alternatives to conventional antibiotics, with a focus on overcoming bacterial resistance . Researchers are also exploring the potential of temporins like this compound in other areas, including as anti-biofilm agents and for their activity against certain parasites . All products are offered For Research Use Only. They are not intended for diagnostic or therapeutic applications, nor for human use.

Properties

bioactivity

Antibacterial

sequence

FLKPLFNAALKLLP

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Temporin Ra

Identification from Rana ridibunda Skin Secretions

Temporin-Ra is a novel antimicrobial peptide that was identified and subsequently isolated from the skin secretions of the marsh frog, Rana ridibunda. nih.govresearchgate.net This amphibian species, like many others, produces a diverse array of peptides in its dermal granular glands as a defense mechanism. researchgate.net The secretions, which contain a complex mixture of biologically active molecules, serve as the primary source for the discovery of new peptides like this compound. nih.govresearchgate.net The initial identification involved the collection of these secretions and subsequent analysis which revealed the presence of previously uncharacterized peptide components. nih.gov

Purification Methodologies

The standard and chosen method for the purification of this compound from the crude skin secretion mixture is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govbachem.com This technique is highly effective for separating peptides and small proteins based on their hydrophobicity. bachem.comresearchgate.nethplc.eu

In this process, the crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, typically C18-modified silica. bachem.com A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column. bachem.comresearchgate.net A gradient is applied by gradually increasing the concentration of the organic solvent, which decreases the polarity of the mobile phase. bachem.com Peptides elute from the column in order of increasing hydrophobicity; more hydrophobic peptides are retained longer and elute at higher organic solvent concentrations. bachem.com This process allowed for the successful isolation of this compound from other peptides and components present in the frog's skin secretion. nih.gov

Molecular Mass Determination

The molecular mass of the purified this compound was determined using tandem mass spectrometry (MS/MS). nih.govresearchgate.net This analytical technique provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules. The analysis established the molecular mass of this compound to be 1585.1 Daltons. nih.govresearchgate.net

Table 1: Molecular Mass of this compound
CompoundMolecular Mass (Da)Method of Determination
This compound1585.1Tandem Mass Spectrometry

Amino Acid Composition and Sequence Elucidation of this compound

Further analysis using tandem mass spectrometry was employed to elucidate the primary structure of this compound. nih.govresearchgate.net The peptide was found to be composed of 14 amino acids. nih.govresearchgate.net The precise sequence of these amino acid residues was determined, defining the peptide's primary structure. nih.govresearchgate.netnih.gov

Structural Biology and Biophysical Characterization of Temporin Ra

Secondary Structure Elucidation

The secondary structure of Temporin-Ra is highly adaptable and dependent on its surrounding environment. In aqueous solutions, the peptide is largely unstructured, adopting a random coil conformation. However, upon encountering a membrane-mimicking or hydrophobic environment, it undergoes a significant conformational change. mdpi.comresearchgate.net

Disorder-to-Helix Conformational Transitions

A hallmark of this compound's structural behavior is its transition from a disordered state to a more ordered α-helical structure. mdpi.com This transition is a critical step in its interaction with bacterial membranes. In an aqueous environment, the peptide lacks a defined secondary structure. However, in the presence of membrane mimetics such as lipid monolayers, micelles, and lipid bilayers, a distinct disorder-to-helix transition is observed. nih.govresearchgate.net This conformational change is fundamental to its biological activity, suggesting that the helical form is the active conformation.

Role of Hydrophobic Environments in Helical Induction

The induction of a helical structure in this compound is strongly influenced by the hydrophobicity of its environment. plos.org When the peptide moves from an aqueous solution to a non-polar environment, the change in polarity triggers the stabilization of an α-helical conformation. mdpi.comresearchgate.net This is a common feature among many temporin family peptides, which preferentially assume an amphipathic α-helical shape in hydrophobic settings. plos.org The presence of negatively charged lipids in model membranes further modulates and enhances this helical induction. nih.govmdpi.com

Spectroscopic Approaches (e.g., Circular Dichroism Spectroscopy, Synchrotron Radiation Circular Dichroism Spectroscopy)

The conformational changes of this compound have been extensively studied using various spectroscopic techniques. Circular Dichroism (CD) spectroscopy is a primary tool for monitoring the secondary structure of peptides in solution and in the presence of membrane models. nih.gov Conventional CD studies have confirmed that while this compound is unstructured in water, it gains considerable helical content in the presence of lipid vesicles. nih.govresearchgate.net

For more detailed structural analysis, Synchrotron Radiation Circular Dichroism (SRCD) spectroscopy has been employed. nih.govresearchgate.net SRCD provides higher resolution data, allowing for a more precise characterization of the peptide's secondary structure and its transitions. These advanced spectroscopic methods have been instrumental in confirming the disorder-to-helix transition of this compound when it interacts with model membranes. nih.govmdpi.com

Tertiary Structure and Spatial Conformation in Mimetic Environments

While this compound is a relatively small peptide, its spatial arrangement upon membrane binding is crucial for its function. The induced α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which dictates its orientation and interaction with lipid bilayers.

Orientation of the Amphipathic Helix in Lipid Bilayers (e.g., parallel orientation in negatively charged and zwitterionic lipid bilayers)

Studies using techniques such as oriented circular dichroism (OCD) have revealed the specific orientation of the this compound helix within the lipid bilayer. The induced amphipathic helix of this compound orients parallel to the surface of both negatively charged and zwitterionic lipid bilayers. nih.govmdpi.com This parallel orientation is stable, with no observed tendency for the peptide to re-align itself after the initial binding event. nih.govmdpi.com This surface-associated state is a key feature of its interaction with model membranes.

Peptide-Membrane Interactions and Dynamics

The interaction of this compound with membranes is a dynamic process that begins with adsorption and leads to the perturbation of the lipid bilayer. The presence of negatively charged lipids in the membrane plays a significant role in modulating the binding of this compound. nih.govmdpi.com The peptide is capable of adsorbing to a lipid-air interface that has a negative surface charge density and can efficiently disrupt the packing of the lipid surface. nih.govresearchgate.net This ability to disturb the membrane structure is directly linked to its antimicrobial mechanism.

FeatureDescriptionSource(s)
Primary Structure A 14-amino acid peptide with the sequence FLKPLFNAALKLLP. plos.org
Molecular Mass 1585.1 Da plos.org
Conformation in Aqueous Solution Predominantly disordered or random coil. mdpi.comresearchgate.net
Conformation in Hydrophobic/Membrane Environments Undergoes a disorder-to-helix transition, forming an α-helical structure. nih.govmdpi.comresearchgate.net
Orientation in Lipid Bilayers The induced amphipathic helix orients parallel to the surface of both negatively charged and zwitterionic lipid bilayers. nih.govmdpi.com

Adsorption at Lipid Interfaces (e.g., lipid-air interface)

The initial interaction of this compound with a target membrane involves its adsorption to the lipid interface. Studies using model membranes, such as lipid monolayers at a lipid-air interface, have been crucial in characterizing this process. Research shows that this compound is capable of adsorbing at such interfaces, particularly those that mimic the outer leaflet of bacterial membranes. researchgate.netnih.gov This adsorption is a prerequisite for its subsequent disruptive actions on the lipid bilayer. The peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions, drives its accumulation at the interface between the aqueous environment and the hydrophobic lipid acyl chains.

Disturbance of Lipid Surface Packing

Following adsorption, this compound actively perturbs the organization of the lipid molecules at the membrane surface. Biophysical studies have demonstrated that the peptide efficiently disturbs the packing of lipid surfaces. researchgate.netnih.gov This disruption is a key element of its mechanism of action, leading to increased membrane permeability and eventual cell death. The insertion of the peptide among the lipid headgroups and into the acyl chain region disrupts the ordered arrangement of the lipid monolayer, compromising its structural integrity.

Modulation of Binding by Membrane Lipid Composition (e.g., negatively charged lipids)

The binding affinity of this compound for a membrane is significantly influenced by the lipid composition of that membrane. researchgate.netnih.gov A critical factor is the presence of negatively charged lipids. Research indicates that the interaction and binding of this compound to model membranes are strongly modulated by the presence of these anionic lipids. researchgate.netnih.gov This preference for negatively charged surfaces is believed to be a primary reason for the peptide's selectivity for bacterial membranes, which are rich in anionic phospholipids, over the zwitterionic membranes of eukaryotic cells like human red blood cells. researchgate.net Upon interaction with membranes containing a negative net charge, this compound undergoes a conformational change from a disordered state to an alpha-helical structure. researchgate.netnih.gov

Biophysical Techniques for Interaction Analysis

A combination of advanced biophysical techniques has been employed to investigate the detailed interactions between this compound and lipid membranes. researchgate.netnih.gov

Surface Pressure Measurements: This technique is used to study the peptide's interaction with lipid monolayers at the air-water interface. By measuring changes in the surface pressure of the monolayer upon injection of the peptide into the subphase, researchers can quantify the peptide's ability to adsorb to and insert into the lipid film. These measurements have confirmed that this compound effectively adsorbs to and disturbs lipid packing. researchgate.netnih.gov

Oriented Circular Dichroism (OCD) Spectroscopy: OCD spectroscopy provides information about the secondary structure of the peptide and its orientation relative to the lipid bilayer. For this compound, OCD studies have revealed that the peptide adopts an amphipathic alpha-helical conformation that orients parallel to the surface of both negatively charged and zwitterionic lipid bilayers. researchgate.netnih.gov This parallel orientation suggests a "carpet-like" mechanism of action where the peptide disrupts the membrane surface without necessarily forming transmembrane pores. The analysis also showed that this compound does not tend to realign or insert more deeply after its initial binding. researchgate.netnih.gov

Interactive Data Tables

Table 1: Research Findings on this compound Interaction with Lipid Interfaces

CharacteristicFindingSource Citation
Adsorption Adsorbs effectively at lipid-air interfaces with a negative surface charge density. researchgate.netnih.gov
Lipid Packing Efficiently disturbs the surface packing of lipid monolayers. researchgate.netnih.gov
Structural Change Undergoes a disorder-to-helix transition upon interacting with negatively charged model membranes. researchgate.netnih.gov
Binding Modulation Binding is strongly influenced by the presence of negatively charged lipids in the membrane. researchgate.netnih.gov
Peptide Orientation The induced amphipathic helix orients parallel to the membrane surface. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Temporin Ra

Microbial Membrane Permeabilization and Disruption

The primary mechanism of action for Temporin-Ra, like many AMPs, is the perturbation and disruption of microbial cell membranes. researchgate.netplos.org In an aqueous solution, the peptide is largely unstructured, but upon encountering a non-polar environment or a model membrane, it undergoes a significant conformational change. researchgate.netnih.gov Studies using synchrotron radiation circular dichroism spectroscopy have shown that this compound transitions from a disordered state to an α-helical structure when it interacts with membranes, particularly those containing negatively charged lipids. researchgate.netnih.gov This induced amphipathic helix is crucial for its membrane-disrupting activity.

Several models describe how AMPs disrupt microbial membranes, including the barrel-stave, toroidal pore, and carpet-like mechanisms. For this compound, evidence points towards a mechanism that does not involve the formation of stable pores.

Oriented circular dichroism studies have revealed that the α-helix of this compound aligns parallel to the surface of both negatively charged and zwitterionic lipid bilayers. researchgate.netnih.gov Crucially, the peptide shows no tendency to reorient itself and insert into the membrane core after its initial binding. researchgate.netnih.gov This behavior is a hallmark of the "carpet-like" mechanism . plos.orgird.fr In this model, the peptide monomers accumulate on the surface of the bacterial membrane, covering it in a carpet-like fashion. Once a threshold concentration is reached, the peptides cause a detergent-like effect, disrupting the lipid packing and leading to the disintegration of the membrane, membrane thinning, and the formation of transient holes or micelles, ultimately causing leakage of intracellular contents and cell death. researchgate.netplos.org The observation that this compound efficiently disturbs the packing of lipid surfaces further supports this model. researchgate.netnih.gov

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The selectivity for bacterial membranes over host cells is driven by electrostatic interactions. Bacterial membranes are rich in anionic components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, which gives them a net negative surface charge. mdpi.com The cationic nature of this compound (pI 10.0) facilitates its initial attraction and binding to these negatively charged surfaces. researchgate.net

Research confirms that the binding of this compound to model membranes is significantly modulated by the presence of negatively charged lipids. researchgate.netnih.gov While many temporins show a preference for Gram-positive bacteria, nih.govmdpi.complos.org this compound's broad-spectrum activity makes it effective against a wider range of pathogens, including clinically relevant antibiotic-resistant strains like Staphylococcus aureus and Streptococcus agalactiae. researchgate.net

Interaction with Intracellular Components

While the primary killing mechanism of this compound is membrane disruption, some AMPs can translocate across the membrane to interact with internal targets.

There is currently no direct evidence in the available scientific literature to suggest that this compound specifically modulates bacterial physiological processes such as cell division or protein synthesis after crossing the membrane. The rapid membrane-disrupting activity is considered its main mode of action. researchgate.netplos.org However, studies on other temporins suggest that intracellular interactions are possible within this peptide family. nih.govmdpi.com For instance, some AMPs have been shown to interfere with DNA and RNA functions or protein synthesis. nih.gov

Specific intracellular targets for this compound have not been identified. The focus of research on its mechanism has been on its potent membranolytic activity. researchgate.net In contrast, detailed studies on the related peptide Temporin-L have identified the protein FtsZ as a specific intracellular target in E. coli. nih.govunimi.itmdpi.com FtsZ is a crucial protein in the bacterial cell division machinery (the divisome). mdpi.comnih.gov Temporin-L has been shown to bind to FtsZ, inhibit its GTPase activity, and impair the formation of the Z-ring, which leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately causing cell death. mdpi.comunimi.it While this provides a compelling example of an intracellular mechanism for a temporin, it is important to note that this specific interaction has not been demonstrated for this compound.

Immunomodulatory Pathways and Signaling

In addition to its direct antimicrobial effects, this compound can modulate the host's immune response. Research using the human lung adenocarcinoma epithelial cell line, A549, has shown that this compound can activate and maintain inflammatory processes. researchgate.net

A key study demonstrated that this compound induces the mRNA expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in A549 cells. researchgate.net This induction was found to be both dose- and time-dependent. The upregulation of these cytokines suggests that this compound can stimulate signaling pathways that lead to the recruitment and activation of immune cells, a critical step in fighting infection. The most significant increase in mRNA expression was observed for IL-1β after 24 hours of treatment with the highest concentration of the peptide. researchgate.net These findings highlight a dual role for this compound: directly killing pathogens and activating host inflammatory responses to clear an infection.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in A549 Cells

Table 2: Compound Names Mentioned in the Article

Induction of Pro-inflammatory Gene Expression (e.g., IL-1β, IL-8 mRNA expression)

This compound has been shown to directly influence the genetic expression of key pro-inflammatory mediators within cellular models. Research focused on the human lung epithelial cell line, A549, demonstrates that this compound can induce the messenger RNA (mRNA) expression of both Interleukin-1β (IL-1β) and Interleukin-8 (IL-8). researchgate.net This induction occurs in a manner dependent on both the concentration of the peptide and the duration of exposure. researchgate.net

Detailed analysis using real-time PCR revealed a significant upregulation of these pro-inflammatory genes. researchgate.net For instance, after 24 hours of treatment with this compound at a concentration of 50 μg/mL, the expression of IL-1β mRNA was found to increase by 26-fold. researchgate.net Similarly, the same treatment conditions resulted in an 18-fold increase in IL-8 mRNA expression. researchgate.net The stimulatory effect was observable even at lower concentrations and shorter incubation times; a 6-hour incubation with 15 μg/mL of the peptide led to a 2.5-fold increase in IL-1β mRNA expression. researchgate.net These findings underscore the role of this compound as a potent activator in the inflammatory processes at the genetic level. researchgate.net

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in A549 Cells

Compound Concentration (µg/mL) Incubation Time (hours) Target Gene Fold Increase in mRNA Expression
This compound 15 6 IL-1β 2.5
This compound 50 24 IL-1β 26

Regulation of Cytokine Responses (e.g., TNF-α cytokine response)

Beyond stimulating gene expression, this compound also participates in the regulation of cytokine responses, which is a critical aspect of the inflammatory cascade. Specifically, its role in modulating the Tumor necrosis factor-alpha (TNF-α) response has been highlighted in wound healing contexts. acs.org

In an in vivo study using a mouse model, nanofibers loaded with this compound were applied to full-thickness wounds. acs.org Gene expression analysis from this model showed that the peptide promotes the inflammatory phase of wound healing. acs.org It achieves this by accelerating the TNF-α cytokine response, which helps to facilitate the healing process within a shorter timeframe. acs.org This indicates a regulatory role for this compound where it can enhance or expedite a specific cytokine pathway to contribute to a physiological outcome like tissue repair. acs.org

Biological Activities and Functional Roles of Temporin Ra

Antimicrobial Efficacy

Temporin-Ra exhibits significant inhibitory effects against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Its multifaceted antimicrobial actions are a key area of research.

Activity Spectrum against Bacterial Strains

This compound has demonstrated notable efficacy against clinically relevant bacterial strains. It shows potent inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. researchgate.netnih.gov The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select bacterial strains

Bacterial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-positive <3.9 jcpres.com
Streptococcus agalactiae Gram-positive Data not available

Data sourced from studies on Temporin A, a closely related peptide.

Effectiveness Against Antibiotic-Resistant Pathogens

A significant aspect of this compound's antimicrobial profile is its effectiveness against antibiotic-resistant bacteria. Research has highlighted its inhibitory effects on strains prevalent in hospital environments, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govmdpi.com This capability suggests its potential as a template for developing new therapeutic agents to combat the growing challenge of antibiotic resistance.

Antifungal Activities

While the primary focus of research on temporins has been on their antibacterial properties, some members of the temporin family have shown antifungal activity. mdpi.comconicet.gov.ar For instance, Temporin A is active against the yeast-like fungus Candida albicans. mdpi.commedchemexpress.com Specific studies focusing solely on the antifungal capabilities of this compound are less common, but the broader activity of the temporin family suggests this as a potential area for further investigation.

Antibiofilm Capabilities

Bacterial biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously difficult to eradicate. Several temporin peptides have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms. acs.orgmdpi.combohrium.commdpi.com For example, Temporin G has been shown to be effective against Staphylococcus aureus biofilms. mdpi.com Analogues of Temporin GHa have also exhibited antibiofilm activity against Streptococcus mutans, a key bacterium in the formation of dental plaque. frontiersin.org While direct studies on this compound's antibiofilm properties are limited, the known capabilities of other temporins suggest this is a promising area of its functional profile to explore.

Non-Antimicrobial Biological Activities

Beyond its role in combating microbial pathogens, this compound has been found to possess other significant biological activities.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE). researchgate.netcnjournals.com ACE plays a crucial role in regulating blood pressure, and its inhibition is a key mechanism for many antihypertensive drugs.

Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of ACE. researchgate.net This means it binds to a site on the enzyme different from the active site, inducing a conformational change that reduces the enzyme's activity. The half-maximal inhibitory concentration (IC50) value for this compound's inhibition of ACE has been determined to be 22.19 µM. researchgate.net Molecular docking simulations further support these findings, indicating that this compound can bind to both the N- and C-domains of the ACE molecule. researchgate.net

Table 2: ACE Inhibition Data for this compound

Parameter Value
Inhibition Type Non-competitive researchgate.net
IC50 22.19 µM researchgate.net
Ki 36 µg/mL researchgate.net
Molecular Docking Simulations of ACE-Temporin-Ra Interactions

To further elucidate the inhibitory mechanism at a molecular level, molecular docking simulations have been employed. These computational studies have shown that this compound can bind to both the N- and C-domains of the ACE enzyme. researchgate.netresearchgate.netcnjournals.com The binding is facilitated by the formation of hydrogen bonds and electrostatic interactions. researchgate.netresearchgate.net Notably, the simulations indicate a higher binding affinity of this compound for the C-domain of ACE compared to the N-domain. researchgate.netresearchgate.net This detailed understanding of the binding interactions provides a structural basis for the observed non-competitive inhibition and highlights the specific residues involved in the peptide-enzyme complex formation.

Antioxidant Activity

In addition to its ACE inhibitory effects, this compound exhibits notable antioxidant properties, which have been evaluated through various in vitro assays.

Radical Scavenging Assays

This compound has demonstrated its capacity to scavenge several types of free radicals, which are implicated in oxidative stress and cellular damage. The peptide's antioxidant potential has been quantified using the following assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: At a concentration of 0.5 mg/ml, this compound exhibited a 60% scavenging activity against the stable DPPH radical. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: The peptide showed a 37% scavenging activity against the ABTS radical cation at a concentration of 0.3 mg/ml. researchgate.net

Hydroxyl Radical Scavenging: this compound, referred to as FP-14 peptide in one study, demonstrated a 55% scavenging activity against the highly reactive hydroxyl radical at a concentration of 0.33 mg/ml. researchgate.net

These findings underscore the ability of this compound to neutralize harmful free radicals, suggesting its potential role in mitigating oxidative damage.

Inhibition of Lipid Autoxidation

Oxidative degradation of lipids, or lipid autoxidation, is a detrimental process that can be curbed by antioxidants. Research has shown that this compound can effectively inhibit this process. At a concentration of 0.2 mg/ml, the peptide was found to inhibit the autoxidation of linoleic acid by 57%. researchgate.netresearchgate.netcnjournals.com This activity highlights this compound's potential to protect biological membranes and lipid-containing systems from oxidative damage.

Data Tables

Table 1: ACE Inhibition Parameters of this compound

Parameter Value Reference
Inhibition Mechanism Non-competitive researchgate.netresearchgate.net
IC50 22.19 μM researchgate.netresearchgate.net

| Ki | 36 μg/ml | researchgate.netresearchgate.net |

Table 2: Radical Scavenging Activity of this compound

Assay Concentration Scavenging Activity (%) Reference
DPPH 0.5 mg/ml 60 researchgate.net
ABTS 0.3 mg/ml 37 researchgate.net

| Hydroxyl Radical | 0.33 mg/ml | 55 | researchgate.net |

Table 3: Inhibition of Lipid Autoxidation by this compound

Assay Concentration Inhibition (%) Reference

| Linoleic Acid Autoxidation | 0.2 mg/ml | 57 | researchgate.netresearchgate.netcnjournals.com |

Synthetic Biology and Analogue Design Strategies for Temporin Ra

Chemical Synthesis Methodologies

The primary method for producing Temporin-Ra and its parent family of peptides for research purposes is through chemical synthesis, which allows for high purity and the precise incorporation of modifications.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the chemical synthesis of temporins, including this compound. researchgate.net This method involves building a peptide chain sequentially while one end is attached to an insoluble solid support, or resin. peptide.com

The general process for SPPS follows a cycle of steps:

Resin Attachment : The first amino acid of the sequence (the C-terminal residue) is anchored to a solid resin, such as a Rink-amide resin, which facilitates the production of C-terminally amidated peptides—a common feature of natural temporins. rsc.orgnih.govacs.org

Deprotection : The amino acid attached to the resin has a temporary protecting group on its N-terminus, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to expose the amine for the next reaction. rsc.orgdu.ac.in

Coupling : The next Fmoc-protected amino acid in the sequence is activated and then added to the reaction vessel. Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (Hydroxybenzotriazole) are often used to facilitate the formation of a stable peptide bond between the two amino acids. rsc.org

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the solid-phase method. peptide.com

This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes any permanent protecting groups from the amino acid side chains. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netrsc.org While specific parameters for this compound's synthesis are not detailed in the available literature, it is confirmed to be chemically synthesized and purified by RP-HPLC, indicating a standard SPPS protocol was likely employed. researchgate.net

Rational Design of this compound Analogues

Rational design involves systematically modifying a peptide's structure to improve its desired properties, such as antimicrobial potency, and reduce undesired effects, like toxicity to host cells. This is guided by an understanding of the relationship between the peptide's structure and its biological function.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of peptide analogues. For the temporin family, these studies explore how changes in the amino acid sequence, physicochemical properties, and conformation affect biological activity. The goal is often to create analogues with a higher therapeutic index—maximizing antimicrobial efficacy while minimizing host cell toxicity. mdpi.com

Altering the amino acid sequence is a primary strategy for optimizing peptide function. In the temporin family, specific substitutions have been shown to yield analogues with improved properties. For example, in studies on Temporin L, replacing certain phenylalanine residues with leucine was found to significantly enhance its anti-endotoxin capabilities. nih.gov Similarly, modifying Temporin A by replacing the phenylalanine at position 1 with fluorinated phenylalanine resulted in a potent antibacterial agent. nih.gov

Another common modification is the substitution of natural L-amino acids with their D-isomers. This can make the peptide more resistant to degradation by host or bacterial proteases without necessarily compromising its activity, as the mechanism of action for many temporins involves non-chiral interactions with the lipid membrane. mdpi.com

The table below illustrates examples of amino acid modulation in various temporin analogues to enhance their biological function.

Parent PeptideAnalogueModificationObserved Outcome
Temporin LF8A-TempLPhenylalanine at position 8 replaced with Alanine.Retained antibacterial activity with significantly reduced cytotoxicity. nih.gov
Temporin ADT4FPhenylalanine at position 1 replaced with fluorinated Phenylalanine.Most effective antibacterial agent among the new compounds tested. nih.gov
Temporin BTemporin B L1FKLeucine at position 1 replaced with Phenylalanine; addition of a C-terminal Lysine; deletion of Asparagine at position 7.Increased potency against both Gram-positive and Gram-negative bacteria and Candida albicans. kcl.ac.uk
Temporin SHf[p-tBuF2, R5]SHfPhenylalanine at position 2 replaced with p-tbutyl Phenylalanine; insertion of Arginine at position 5.Highly potent against Gram-positive bacteria and a wider range of Gram-negative bacteria. researchgate.net

This table presents data for various temporin family members to illustrate the principles of analogue design that could be applied to this compound.

Net Positive Charge : The positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (Lys) or arginine (Arg), can enhance antimicrobial activity. mdpi.commdpi.com

Hydrophobicity : The hydrophobicity of the peptide drives its insertion into and disruption of the lipid bilayer of the microbial membrane. nih.gov However, excessive hydrophobicity can also lead to increased toxicity toward host cells, such as red blood cells (hemolytic activity), as it promotes non-specific interactions with mammalian cell membranes. mdpi.com

Introducing conformational constraints, such as through intramolecular cyclization, is an advanced strategy to enhance peptide stability, target specificity, and biological activity. nih.gov Natural temporins typically adopt an amphipathic α-helical structure in a membrane environment, which is crucial for their function. acs.org Cyclization can stabilize this helical structure. nih.gov

Several chemical strategies have been employed to create cyclic analogues of temporins, particularly Temporin L:

Lactam Bridges : Forming an amide bond between the side chains of acidic (e.g., glutamic acid) and basic (e.g., lysine) amino acids.

Triazole Linkers : Using "click chemistry" to form a stable triazole ring between side chains containing azide and alkyne groups.

Hydrocarbon Stapling : Creating a covalent hydrocarbon bridge between two amino acid side chains.

Disulfide Bridges : Forming a disulfide bond between two cysteine residues. nih.govacs.org

Studies on cyclic analogues of Temporin L have shown varied results. While the goal is often to increase the α-helicity and thereby improve activity, the type of linker and the positions of the cyclization points are critical. Some cyclic analogues displayed enhanced antimicrobial and antibiofilm activity, while others showed a dramatic loss of function, highlighting the complexity of this design strategy. nih.govacs.org

Lipidation Strategies for Activity Enhancement

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a recognized strategy for enhancing the antimicrobial activity and stability of antimicrobial peptides (AMPs). nih.govnih.gov This modification can improve the peptide's ability to anchor to and disrupt microbial cell membranes. nih.gov The process typically involves derivatizing the N-terminal part of the peptide with fatty acids of varying carbon chain lengths. nih.govnih.gov Studies on analogues of other temporins, such as Temporin-1CEb, have shown that N-terminal lipidation can substantially improve antimicrobial properties and effectiveness against biofilms. nih.gov A clear correlation often exists between the length of the attached fatty acid and the resulting membranolytic properties, tendency to self-assemble, and cytotoxicity of the lipopeptide. nih.gov

However, while lipidation is an established approach for enhancing the therapeutic potential of AMPs, specific research detailing the application of lipidation strategies to this compound for activity enhancement was not identified in the available scientific literature. Therefore, the direct impact of lipidation on the bioactivity of this compound remains an area for future investigation.

Computational Modeling and In Silico Approaches

Computational modeling and in silico methods are integral to the study and design of antimicrobial peptides like this compound. These approaches provide insights into the peptide's structure, its interactions with microbial membranes, and guide the rational design of more potent and selective analogues.

Molecular dynamics (MD) simulations are powerful computational tools used to model the complex, dynamic interactions between peptides and lipid bilayers at an atomic level. nih.gov For the temporin family, MD simulations have been employed to investigate phenomena such as peptide aggregation in aqueous solution and the precise mechanisms of membrane perturbation. nih.govtorvergata.it For instance, simulations of Temporin L have provided an atomic-level view of its aggregation behavior in water and its insertion into bilayers mimicking bacterial outer membranes. nih.gov

While specific molecular dynamics simulation studies for this compound were not found, its interaction with model membranes has been investigated using other biophysical techniques. researchgate.netnih.gov These experimental studies reveal that this compound undergoes a structural transition from a disordered state in aqueous solution to an α-helical conformation in a non-polar environment or when interacting with model membranes. researchgate.netnih.gov The binding of this compound to membranes is influenced by the presence of negatively charged lipids. researchgate.netnih.gov Once bound, the induced amphipathic helix of this compound orients itself parallel to the surface of both negatively charged and zwitterionic lipid bilayers, without any subsequent realignment into the membrane core. researchgate.netnih.gov

Table 1: Experimentally Determined Membrane Interaction Characteristics of this compound

PropertyObservationMethod
Secondary StructureDisorder-to-helix transition upon membrane interactionSynchrotron Radiation Circular Dichroism Spectroscopy
Membrane BindingModulated by the presence of negatively charged lipidsNot specified
Helix OrientationParallel to the membrane surfaceOriented Circular Dichroism Spectroscopy
Re-alignment Post-BindingNo tendency for realignment observedOriented Circular Dichroism Spectroscopy

Bioinformatics is a cornerstone in the analysis and rational design of novel peptide analogues. The investigation of this compound has utilized a combined approach that includes bioinformatic analyses alongside biological activity assays and spectroscopic methods. researchgate.netnih.gov

General bioinformatic studies of the temporin family provide crucial data for analogue design. nih.govnih.gov Analyses of large datasets of amphibian AMPs, including over 100 temporins, have uncovered multiple length-dependent correlations that can guide the design of new peptides. nih.gov For example, as peptide length increases within families like the temporins, there is a corresponding increase in net positive charge and a decrease in hydrophobic content. nih.gov

In silico tools are used for homology modeling and predicting the three-dimensional structures of temporins, the vast majority of which are predicted to form α-helical structures. nih.govnih.gov Such computational approaches serve as a model for the rational design of temporin-based antibiotics. nih.gov The design of temporin analogues often involves modulating key physicochemical properties like cationicity and hydrophobicity to enhance antimicrobial potency while minimizing toxicity to host cells. mdpi.commdpi.com For instance, increasing a peptide's positive charge can enhance its specificity for cancer cells, while moderate hydrophobicity is often required to reduce hemolytic activity. mdpi.com These structure-activity relationships, often elucidated with the aid of bioinformatic tools, are critical for optimizing temporin analogues for therapeutic use. mdpi.com

Advanced Research Methodologies and Experimental Models in Temporin Ra Studies

Cell-Free and Model Membrane Systems

To understand the fundamental interactions of Temporin-Ra with cell membranes, researchers utilize various model systems that replicate the lipid environment of microbial and eukaryotic cells. These models are crucial for dissecting the peptide's mechanism of action at a molecular level.

Lipid Monolayers, Micelles, Lipid Bilayers, and Vesicles

Studies have extensively used lipid monolayers, micelles, lipid bilayers, and vesicles to investigate the physicochemical properties and mechanism of action of this compound. researchgate.netnih.gov These model membranes allow for a controlled examination of the peptide's interaction with lipids. Research has shown that this compound can adsorb to lipid-air interfaces, particularly those with a negative surface charge, and disrupt the packing of the lipid molecules. researchgate.netbvsalud.org

A notable finding is the conformational change that this compound undergoes upon interacting with these model membranes. In an aqueous solution, the peptide is largely disordered. However, in a non-polar environment or when interacting with model membranes containing negatively charged lipids, it transitions to an α-helical structure. researchgate.netnih.gov This structural change is a key aspect of its antimicrobial activity. The binding of this compound to these model membranes is significantly influenced by the presence of negatively charged lipids. researchgate.netnih.gov

Furthermore, once the amphipathic α-helix is formed, it orients itself parallel to the surface of both negatively charged and zwitterionic lipid bilayers, showing no tendency to reorient after binding. researchgate.netnih.gov This is in contrast to other temporins, such as Temporin-Rb, which may adopt a β-sheet conformation in similar environments. researchgate.netbvsalud.org The interaction of temporins with lipid vesicles has been shown to cause the release of entrapped fluorescent markers, indicating a perturbation of the bilayer's integrity. nih.gov This effect is dependent on the size of the solute and does not appear to be a detergent-like disruption, suggesting the formation of localized, pore-like openings. nih.gov

Table 1: Investigating this compound's Interaction with Model Membrane Systems

Model System Key Findings Techniques Used
Lipid Monolayers Adsorbs to negatively charged interfaces, disturbing lipid packing. researchgate.netbvsalud.org Surface Pressure Measurements. researchgate.net
Micelles Induces a disorder-to-helix structural transition in the peptide. researchgate.net Synchrotron Radiation Circular Dichroism Spectroscopy. researchgate.net
Lipid Bilayers Binds to negatively charged lipids, with the induced α-helix orienting parallel to the membrane surface. researchgate.netnih.gov Oriented Circular Dichroism Spectroscopy. researchgate.net
Vesicles (Liposomes) Causes leakage of entrapped contents, suggesting localized membrane perturbation. nih.gov Fluorescence Spectroscopy. nih.gov

Cellular Assays and In Vitro Models

In vitro studies using cellular assays are fundamental to understanding the biological activity of this compound against various microorganisms and its effects on host cells.

Bacterial and Fungal Culture Methods

Standard microbiological techniques are employed to determine the antimicrobial efficacy of this compound. The minimal inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism, is a key parameter measured. researchgate.nettandfonline.com Broth microdilution assays are commonly used for this purpose, where serial dilutions of the peptide are incubated with a standardized concentration of bacteria or fungi. tandfonline.com

For instance, studies have determined the MIC of this compound and its analogs against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. researchgate.nettandfonline.com These assays have demonstrated that this compound possesses significant antimicrobial activity. researchgate.net Fungal susceptibility is also assessed using similar methods, often with specific culture media like Sabouraud Dextrose Agar. researchgate.net

Gene Expression Analysis (e.g., RT-PCR, real-time PCR)

To investigate the immunomodulatory effects of this compound, researchers analyze its impact on gene expression in host cells, particularly those involved in inflammatory responses. researchgate.net Techniques such as semi-quantitative Reverse Transcription PCR (RT-PCR) and real-time quantitative PCR (qPCR) are pivotal for this analysis. researchgate.netthermofisher.comspringernature.com These methods allow for the measurement of mRNA levels of specific genes, providing insights into how the peptide might modulate cellular pathways. thermofisher.comspringernature.comlubio.ch

One study evaluated the effect of this compound on the expression of pro-inflammatory factors like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in the A549 human lung adenocarcinoma cell line. researchgate.net The results showed that this compound induced the mRNA expression of these genes in a manner dependent on both the dose and the duration of treatment. researchgate.net For example, a significant, 18-fold increase in IL-8 mRNA expression was observed after 24 hours of treatment with 50 μg/mL of the peptide. researchgate.net Similarly, IL-1β expression saw a 26-fold increase under the same conditions. researchgate.net

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in A549 Cells

Gene Peptide Concentration (µg/mL) Incubation Time (h) Fold Increase in mRNA Expression
IL-1β 15 6 2.5. researchgate.net
IL-1β 50 24 26. researchgate.net
IL-8 50 24 ~18. researchgate.net

Microscopic Imaging Techniques

Advanced microscopy techniques provide direct visual evidence of the effects of this compound on microbial cell morphology and membrane integrity.

Atomic Force Microscopy (AFM): While specific AFM studies on this compound are not detailed in the provided context, this high-resolution imaging technique is used for other temporins to visualize peptide-membrane interactions and the resulting structural changes on the membrane surface. researchgate.net

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM): FEG-SEM offers high-resolution surface imaging. iaea.org Studies on temporin analogs have utilized FEG-SEM to visualize the direct effects of the peptides on bacterial membranes. researchgate.netnih.gov For other temporins, SEM has revealed that the peptides can cause significant damage to bacterial cell membranes, leading to a membranolytic mechanism of action. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM): TEM is used to observe the internal ultrastructural changes in microbial cells upon treatment with temporins. For example, studies on other temporins like Temporin L have shown that the peptide can induce the formation of protrusions and vesicle-like structures on the surface of Staphylococcus aureus. nih.gov In studies involving Escherichia coli, TEM has been used to demonstrate that some temporins can inhibit cell division, leading to the formation of elongated cell filaments. unimi.it For Temporin 1CEa, TEM analysis revealed membrane breakage and leakage of intracellular components in cancer cells. mdpi.com

Animal Models in Pre-clinical Research (excluding clinical human trials)

To evaluate the in vivo efficacy and potential therapeutic applications of this compound and its analogs, researchers utilize various animal models of infection and disease.

Studies have investigated the use of this compound in promoting wound healing in a mouse model. acs.orgnih.govresearchgate.net In these studies, a nanofiber scaffold loaded with this compound was applied to full-thickness wounds. The results were promising, showing a 60% wound closure by day 6 in the peptide-treated group, compared to only 17% in the control group. acs.orgnih.govresearchgate.net Histological analysis further confirmed the excellent tissue repair capabilities of the composite nanofiber. acs.orgnih.gov

Other temporins have been evaluated in mouse models of sepsis. For instance, Temporin A, when used in combination with the antibiotic imipenem, significantly reduced lethality and bacterial counts in mice with staphylococcal sepsis. oup.com Furthermore, combinations of temporins, such as Temporin A and a modified Temporin B, have demonstrated synergistic antimicrobial and anti-inflammatory activity in vivo, rescuing 100% of mice from a lethal dose of both Gram-positive and Gram-negative bacteria. nih.gov In a rat model of acne, other antimicrobial peptides have been shown to have therapeutic and anti-inflammatory effects. gavinpublishers.com

Table 3: Pre-clinical Efficacy of Temporin-Family Peptides in Animal Models

Peptide/Formulation Animal Model Condition Key Findings
This compound loaded nanofiber Mouse Full-thickness wound 60% wound closure at day 6 vs. 17% in control. acs.orgnih.govresearchgate.net
Temporin A + Imipenem Mouse Staphylococcal sepsis Reduced lethality and bacterial counts. oup.com
Temporin A + Modified Temporin B Mouse Lethal bacterial infection 100% survival of animals. nih.gov

Wound Healing Studies in Murine Models

Murine models are crucial for the in vivo evaluation of wound healing agents, providing a comprehensive biological system that mimics many aspects of human tissue repair. springernature.com In the context of this compound research, these models have been instrumental in demonstrating the peptide's potential to accelerate wound closure and improve the quality of tissue regeneration.

One significant study utilized a full-thickness wound model in mice to assess the efficacy of a novel nanofiber scaffold loaded with this compound. researchgate.netacs.orgnih.gov The research involved creating full-thickness wounds on the backs of the mice. These wounds were then treated with a specially designed pH-sensitive nanofiber mat composed of a hyaluronic acid-chitosan-polyvinyl alcohol complex, which was loaded with this compound. researchgate.netacs.orgnih.gov This composite nanofiber was designed to mimic the extracellular matrix and release the peptide in the alkaline environment of a wound bed. researchgate.netacs.orgnih.gov

The findings from this murine model were compelling. On the sixth day post-wounding, the wounds treated with the this compound-loaded nanofibers exhibited a 60% closure rate, a significant improvement compared to the 17% closure observed in the control group. researchgate.netacs.orgnih.gov Histological analysis of the wound tissue provided further evidence of the peptide's beneficial effects. The tissue treated with the this compound nanofiber showed excellent tissue repair, characterized by enhanced granulation tissue formation and collagen deposition. acs.orgnih.gov These results suggest that this compound not only aids in faster wound closure but also contributes to a more structured and robust healing process. Gene expression studies connected to this research indicated that the antimicrobial peptide helps to shorten the inflammatory phase of wound healing by accelerating the tumor necrosis factor-α (TNF-α) cytokine response. acs.orgnih.gov

Another study using a murine model investigated the effectiveness of Temporin A, a related peptide, in managing surgical wounds infected with methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This research highlighted the dual action of the peptide: direct bactericidal activity against the pathogen and the acceleration of the wound repair process itself. nih.gov Histological examination in this model also revealed a higher degree of granulation tissue formation and collagen deposition in the groups treated with Temporin A. nih.gov

Table 1: Wound Closure Rates in Murine Model

Treatment Group Day 6 Wound Closure (%)
This compound Loaded Nanofiber 60%
Control Group 17%

Infection Models (e.g., Caenorhabditis elegans, rat pouch models)

To investigate the anti-infective properties of temporins, researchers have employed various infection models, including the nematode Caenorhabditis elegans and the rat pouch model. These models offer distinct advantages for studying host-pathogen interactions and the in vivo efficacy of antimicrobial peptides.

Caenorhabditis elegans Model

C. elegans has emerged as a valuable in vivo model for the discovery of novel anti-infective compounds. nih.gov This nematode is a genetically tractable multicellular organism with a rapid life cycle and a well-understood innate immune system, many components of which are conserved in humans. nih.govnih.govuniv-mrs.fr Its transparency allows for the direct observation of processes like bacterial proliferation and the host's response within a living organism. nih.govuniv-mrs.fr

In studies involving temporins, C. elegans has been used to assess the peptides' ability to combat infections. For instance, research has shown that temporin-1Tb and esculentin(1-18) significantly promoted the survival of nematodes infected with Pseudomonas aeruginosa. nih.govpsu.edu Interestingly, temporin-1Tb demonstrated high activity in the in vivoC. elegans model, even though it showed no significant activity in standard in vitro tests under the same experimental conditions. psu.edu This highlights the importance of whole-animal models, which can reveal therapeutic activities not apparent in simpler assays. nih.gov

The mechanism of action has also been explored using this model. By taking advantage of the worm's transparency, researchers were able to observe that esculentin(1-18) could permeate the membrane of P. aeruginosa cells within the infected nematode. psu.edu This was a significant finding, as it was the first direct evidence of a cationic antimicrobial peptide permeating a microbial membrane within a living organism. psu.edu

Table 2: Survival of P. aeruginosa-Infected C. elegans with Temporin Treatment

Treatment Outcome
Temporin-1Tb Highly active in promoting survival
Esculentin(1-18) Highly active in promoting survival
Temporin-1Tl Did not promote survival

Rat Pouch Model

The subcutaneous rat pouch model is another established method for evaluating the efficacy of antimicrobial agents in preventing infections associated with implanted medical devices. mdpi.comahajournals.orgnih.govahajournals.org This model involves the surgical creation of a subcutaneous pouch in a rat, into which a foreign material, such as a piece of a vascular prosthesis, is implanted. ahajournals.orgnih.govahajournals.org The graft is then inoculated with a specific bacterial strain to induce an infection. ahajournals.orgnih.govahajournals.org

In one key study, this model was used to investigate the prophylactic efficacy of Temporin A against graft infections caused by glycopeptide-intermediate resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. ahajournals.orgnih.gov Dacron prostheses were soaked in solutions containing Temporin A, another peptide called RNAIII-inhibiting peptide (RIP), or the antibiotic rifampin, before being implanted into the rats. ahajournals.orgnih.gov

The results demonstrated that Temporin A, when used alone, had a significantly higher efficacy in preventing graft infection compared to rifampin. ahajournals.orgnih.gov Furthermore, when Temporin A was used in combination with RIP, it exerted the strongest antistaphylococcal effect, completely eliminating the infection. ahajournals.orgnih.gov These findings underscore the potential of Temporin A as a prophylactic agent in settings where medical device infections are a major concern. ahajournals.org

Table 3: Efficacy of Temporin A in a Rat Pouch Graft Infection Model

Treatment Efficacy against S. aureus & S. epidermidis
Temporin A (alone) Significantly higher than rifampin
Temporin A + RIP 100% elimination of infection
Rifampin Lower efficacy than Temporin A

Future Research Directions and Unanswered Questions Regarding Temporin Ra

The antimicrobial peptide Temporin-Ra, isolated from the skin secretions of the marsh frog Rana ridibunda, has demonstrated significant potential as an antimicrobial agent. nih.govresearchgate.net However, to fully harness its therapeutic capabilities, further research is essential. The following sections outline key areas of future investigation aimed at deepening the understanding of this compound and advancing its development.

Q & A

Advanced Research Question

  • Triangulate methods : Combine RNA-seq with Western blotting (e.g., Bcl-2/Bax ratios) and flow cytometry (Annexin V staining) .
  • Control for off-target effects : Use siRNA knockdowns or CRISPR-edited cell lines .

What computational tools are recommended for predicting this compound’s structure-activity relationships?

Advanced Research Question

  • Molecular dynamics simulations : Analyze peptide-membrane interactions (e.g., GROMACS) .
  • Machine learning : Train models on existing antimicrobial peptide datasets to predict hemolytic activity .

How can interdisciplinary approaches address gaps in this compound’s mechanism of action?

Advanced Research Question
Integrate:

  • Omics technologies : Metabolomics to identify microbial metabolic shifts post-exposure .
  • Behavioral assays : C. elegans or G. mellonella models to study host survival and immune priming .

Key Recommendations for Researchers

Prioritize reproducibility : Document peptide synthesis protocols and assay conditions in detail .

Leverage PAA-derived questions : Use Google’s “People Also Ask” to identify understudied angles (e.g., “Does this compound synergize with conventional antibiotics?”) .

Adopt IMRaD structure : Align results with hypotheses and discuss contradictions transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.